![molecular formula C6H4FN3 B1441948 6-氟-[1,2,4]三氮唑[4,3-a]吡啶 CAS No. 1019024-79-3](/img/structure/B1441948.png)
6-氟-[1,2,4]三氮唑[4,3-a]吡啶
描述
The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .科学研究应用
抗菌活性
6-氟-[1,2,4]三氮唑[4,3-a]吡啶: 衍生物已被合成并评估其作为抗菌剂的潜力。这些化合物对革兰氏阳性和革兰氏阴性细菌均显示出中等至良好的抗菌活性。 例如,某些衍生物对金黄色葡萄球菌和大肠杆菌表现出优异的抗菌活性,与一线抗菌剂氨苄青霉素相当 .
抗糖尿病特性
三氮唑[4,3-a]吡啶骨架是开发抗糖尿病药物的关键药效团。它尤其存在于西格列汀磷酸盐中,该药物用于治疗 II 型糖尿病。 这突出了该化合物在合成能够调节血糖水平的药物中的重要性 .
抗血小板聚集
三氮唑[4,3-a]吡啶衍生物已被发现具有抗血小板聚集特性。 该应用对于开发预防血栓形成所必需的心血管疾病治疗方法至关重要 .
抗真菌活性
三氮唑[4,3-a]吡啶的结构框架已被用于合成具有抗真菌活性的化合物。 这些化合物有可能用于治疗真菌感染,为现有的抗真菌药物提供替代方案 .
抗疟疾作用
研究表明,三氮唑[4,3-a]吡啶衍生物可以表现出抗疟疾活性。 这使得它们在对抗疟疾的持续斗争中具有价值,疟疾是一种继续对热带和亚热带地区产生重大影响的疾病 .
抗结核活性
发现具有抗结核活性的三氮唑[4,3-a]吡啶衍生物,为对抗结核病(TB)的斗争提供了支持。 这些化合物可以被开发成治疗结核病的新方法,结核病仍然是全球主要的健康挑战 .
抗惊厥特性
三氮唑[4,3-a]吡啶衍生物也已被探索用于其抗惊厥特性。 该应用对于开发治疗和管理癫痫和其他癫痫发作疾病的新药物非常重要 .
FABP 的治疗靶向
脂肪酸结合蛋白 (FABP),特别是 FABP4 和 FABP5,是诸如血脂异常、冠心病和糖尿病等疾病的潜在治疗靶点。 三氮唑[4,3-a]吡啶衍生物可能在开发靶向这些蛋白质的疗法中发挥作用 .
作用机制
Target of Action
The primary targets of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects several biochemical pathways. It leads to a decrease in the signaling pathways that promote cell proliferation and angiogenesis . This results in a reduction in the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared to lead compounds
Result of Action
The result of the action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a decrease in the growth of cancer cells. It has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Furthermore, it has been found to induce the late apoptosis of A549 cells .
安全和危害
生化分析
Biochemical Properties
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine acts as an inhibitor . This interaction is significant in cancer immunotherapy as it helps in modulating the immune response. Additionally, this compound has been shown to interact with aryl hydrocarbon receptors (AhR), influencing the transcription of downstream genes and promoting skin barrier repair .
Cellular Effects
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce rapid nuclear enrichment of AhR, triggering the transcription of downstream genes . This leads to significant cellular effects, including the promotion of skin barrier repair and the alleviation of psoriasis-like skin lesions in mouse models . Furthermore, 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its catalytic activity and thereby modulating the immune response . Additionally, it interacts with AhR, leading to the activation of downstream signaling pathways and changes in gene expression . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability and retains its biological activity over extended periods . Long-term exposure to 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has been associated with sustained inhibition of IDO1 activity and prolonged modulation of immune responses .
Dosage Effects in Animal Models
The effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its pharmacokinetics and pharmacodynamics . The interaction with IDO1 and other enzymes plays a crucial role in its metabolic pathways and overall biological effects .
Transport and Distribution
The transport and distribution of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is essential for its activity and function. This compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its subcellular localization and overall biological effects .
属性
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
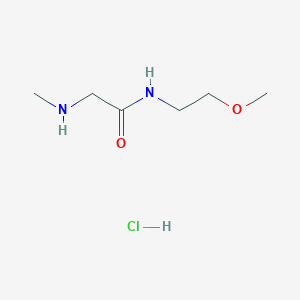

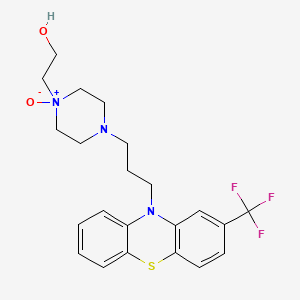
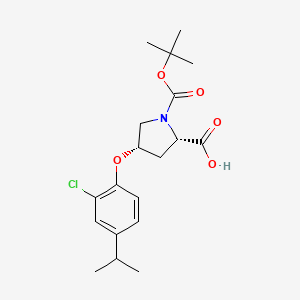
![N-[3-(2-chloroacetamido)phenyl]benzamide](/img/structure/B1441871.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
![8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)
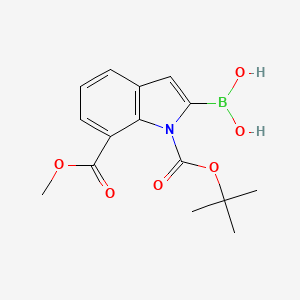
![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)
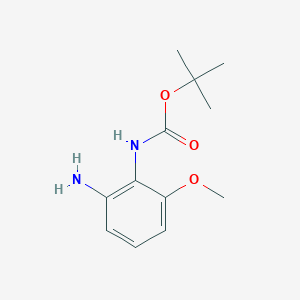
![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
